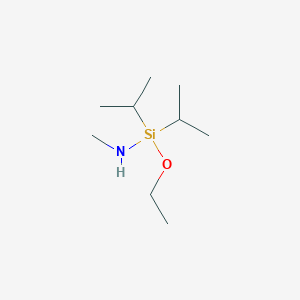
2,2'-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two benzofuran units connected by a 1,4-phenylene bridge, with methoxy groups at the 4 and 7 positions of each benzofuran ring
Vorbereitungsmethoden
The synthesis of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be achieved through several synthetic routes. One common method involves the condensation of 4,7-dimethoxybenzofuran with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the benzofuran rings, converting them into dihydrobenzofurans.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as activating groups, facilitating substitution at the ortho and para positions relative to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the development of new materials for electronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be compared with other similar compounds, such as:
2,2’-(1,4-Phenylene)bis(4,7-dihydroxy-1-benzofuran): This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical and biological properties.
2,2’-(1,4-Phenylene)bis(4,7-dimethyl-1-benzofuran):
2,2’-(1,4-Phenylene)bis(4,7-dichloro-1-benzofuran):
The uniqueness of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
864670-93-9 |
|---|---|
Molekularformel |
C26H22O6 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-[4-(4,7-dimethoxy-1-benzofuran-2-yl)phenyl]-4,7-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C26H22O6/c1-27-19-9-11-21(29-3)25-17(19)13-23(31-25)15-5-7-16(8-6-15)24-14-18-20(28-2)10-12-22(30-4)26(18)32-24/h5-14H,1-4H3 |
InChI-Schlüssel |
GERCSEGWJDKTBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(OC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC5=C(C=CC(=C5O4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)


